molecular formula C11H11ClFNO3S B1444961 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride CAS No. 1284141-37-2

3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Cat. No. B1444961
M. Wt: 291.73 g/mol
InChI Key: BZALSABOOSSXPU-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS number 1284141-37-2 . It has a molecular weight of 291.73 .


Molecular Structure Analysis

The molecule consists of a benzene ring substituted with a fluoro group at the 3rd position and a sulfonyl chloride group at the 1st position. The 4th position of the benzene ring is substituted with a carbonyl group linked to a pyrrolidine ring .

Scientific Research Applications

1. Radiopharmaceutical Development

  • 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride's analogues, such as arylsulfonyl fluorides, are explored in the development of radiopharmaceuticals for PET chemistry. These compounds are noted for their ability to incorporate fluorine-18 under aqueous conditions, which is advantageous for creating complex biological pharmacophores (Inkster et al., 2012).

2. Polymer Science

  • This compound's derivatives are used in synthesizing novel fluorinated polyamides with pyridine and sulfone moieties. These polymers are characterized by high solubility, thermal stability, and mechanical strength, making them suitable for various industrial applications (Liu et al., 2013).

3. Medicinal Chemistry

  • In medicinal chemistry, derivatives of 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride are used for the efficient and selective synthesis of heterocyclic sulfonamides and sulfonyl fluorides. These compounds have applications in the synthesis of medicinal agents, providing access to various heterocyclic compounds with potential therapeutic uses (Tucker et al., 2015).

Future Directions

The future directions for the use of this compound would depend on its specific applications. Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . Therefore, it’s possible that “3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride” could find applications in drug discovery and development.

properties

IUPAC Name

3-fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO3S/c12-18(16,17)8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZALSABOOSSXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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